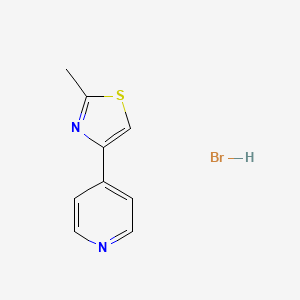

2-Methyl-4-(pyridin-4-yl)thiazole hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Methyl-4-(pyridin-4-yl)thiazole hydrobromide” is a chemical compound with the molecular formula C9H9BrN2S and a molecular weight of 257.15016 . It is a derivative of thiazole, a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .

Synthesis Analysis

The synthesis of thiazole derivatives, including “2-Methyl-4-(pyridin-4-yl)thiazole hydrobromide”, often involves complex chemical reactions. For instance, a study reported the synthesis and structural characterization of N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide monohydrate . Another study described the synthesis of a target compound optimized by reduction and nucleophilic substitution reaction with 2-nitropyridine as raw material .Molecular Structure Analysis

The molecular structure of “2-Methyl-4-(pyridin-4-yl)thiazole hydrobromide” is characterized by the presence of a thiazole ring, a pyridine ring, and a methyl group . The crystal structures of similar compounds show similar molecular conformations but different sites of protonation and thus distinctly different intermolecular hydrogen bonding patterns .Wissenschaftliche Forschungsanwendungen

Anticancer Potential

2-Methyl-4-(pyridin-4-yl)thiazole hydrobromide derivatives have shown promising anticancer properties. A study by Ivasechko et al. (2022) synthesized novel pyridine-thiazole hybrid molecules and tested their cytotoxic action against various cancer cell lines. The derivatives exhibited high antiproliferative activity, particularly against leukemia cells, suggesting their potential as anticancer agents (Ivasechko et al., 2022).

Histone Lysine Demethylase Inhibition

Bavetsias et al. (2016) reported the discovery of N-substituted 4-(pyridin-2-yl)thiazole-2-amine derivatives as potent inhibitors of JmjC histone N-methyl lysine demethylase. These derivatives showed potential in modulating epigenetic processes, which is crucial in the development of new therapeutic strategies (Bavetsias et al., 2016).

Role in Thiazole Biosynthesis

Thiazole biosynthesis, crucial for thiamin pyrophosphate synthesis in organisms, involves compounds like 2-Methyl-4-(pyridin-4-yl)thiazole hydrobromide. Godoi et al. (2006) described the structure of the THI1 protein from Arabidopsis thaliana, which plays a role in thiazole biosynthesis (Godoi et al., 2006).

Anti-Inflammatory and Antioxidant Activities

Chaban et al. (2019) explored the anti-inflammatory and antioxidant activities of thiazolo[4,5-b]pyridine derivatives. These compounds showed significant in vivo anti-inflammatory action and in vitro antioxidant activity, highlighting their potential therapeutic applications (Chaban et al., 2019).

Anticancer Activity in Multicomponent Reactions

Altug et al. (2011) developed a series of thiazolo[3,2-a]pyridines using a multicomponent reaction. One compound in particular showed promising anticancer activity across a range of cancer cell lines (Altug et al., 2011).

Divalent N(I) Character and Tautomerism

Bhatia et al. (2013) analyzed the divalent N(I) character and dynamic tautomerism in N-(pyridin-2-yl)thiazol-2-amine. This study provides insights into the electron distribution and tautomeric preferences, which are key in understanding the chemical behavior of these compounds (Bhatia et al., 2013).

Anti-Inflammatory and Analgesic Effects

Ranga et al. (2013) synthesized a series of pyridine derivatives of thiazolidin-4-ones and evaluated them for their anti-inflammatory and analgesic effects. Some compounds exhibited significant activity, offering potential for therapeutic use (Ranga et al., 2013).

Antibacterial and Antioxidant Activities

Bhoi et al. (2016) synthesized novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives. These compounds were characterized for their antibacterial and antioxidant activities, as well as their antitubercular activity against Mycobacterium tuberculosis (Bhoi et al., 2016).

Wirkmechanismus

Target of Action

2-Methyl-4-(pyridin-4-yl)thiazole hydrobromide, also known as 4-(2-METHYL-THIAZOL-4-YL)-PYRIDINE HYDROBROMATE, is a compound that belongs to the class of thiazole derivatives . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug)

Mode of Action

Thiazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The compound’s interaction with its targets and any resulting changes would depend on the specific biological activity it exhibits.

Biochemical Pathways

Thiazolo[4,5-b]pyridines, a class of compounds to which this compound belongs, have been reported to possess a broad spectrum of pharmacological activities . These activities suggest that the compound could potentially affect a variety of biochemical pathways.

Result of Action

Thiazole derivatives are known to exhibit a broad spectrum of pharmacological activities , suggesting that the compound could potentially have a variety of molecular and cellular effects.

Eigenschaften

IUPAC Name |

2-methyl-4-pyridin-4-yl-1,3-thiazole;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S.BrH/c1-7-11-9(6-12-7)8-2-4-10-5-3-8;/h2-6H,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWDRJCKTYBHLKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=NC=C2.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-(pyridin-4-yl)thiazole hydrobromide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-Bromopyrimidin-2-yl)amino]-1-(4-methylsulfanylphenyl)ethanol](/img/structure/B2820546.png)

![6-Bromo-1H-benzo[d]imidazol-5-amine](/img/structure/B2820553.png)

![N-(2,5-dimethoxyphenyl)-2-{[7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}butanamide](/img/structure/B2820554.png)

![(1,3-dioxoisoindol-2-yl)methyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2820555.png)

![Cyclopropyl[5-(trifluoromethyl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B2820558.png)

![2-[(3-Ethoxypropanoyl)amino]benzoic acid](/img/structure/B2820559.png)